molecular formula C11H12O3 B8768384 Hydrocinnamic acid, beta,beta-dimethyl-alpha-oxo-

Hydrocinnamic acid, beta,beta-dimethyl-alpha-oxo-

Cat. No. B8768384
M. Wt: 192.21 g/mol
InChI Key: ULDLCYGZHGFPIM-UHFFFAOYSA-N
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Description

Hydrocinnamic acid, beta,beta-dimethyl-alpha-oxo- is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hydrocinnamic acid, beta,beta-dimethyl-alpha-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydrocinnamic acid, beta,beta-dimethyl-alpha-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

3-methyl-2-oxo-3-phenylbutanoic acid

InChI

InChI=1S/C11H12O3/c1-11(2,9(12)10(13)14)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,13,14)

InChI Key

ULDLCYGZHGFPIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C(=O)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Example 9 was repeated except that 6 ml of hexamethylphosphoric triamide was used instead of t-butyl alcohol as the solvent. A mixture of 2-oxo-3-phenylbutanoic acid (46 %) and 2-oxo-3-methyl-3-phenylbutanoic acid (2 %) was obtained.
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Synthesis routes and methods II

Procedure details

A 3N aqueous solution of sodium hydroxide (3.0 ml, 9.0 mmoles) and 6 ml of t-butyl alcohol were added to 0.492 g (3.0 mmoles) of phenylpyruvic acid to form a solution. Then, 0.6 ml of methyl iodide was added, and the mixture was stirred at room temperature for 9 hours. The reaction mixture was acidified with 20 ml of 1N hydrochloric acid, and extracted with ether. The organic layer was dried over magnesium sulfate. The drying reagent was separated by filtration, and the solvent was evaporated under reduced pressure to give a pale while oil. The NMR spectral analysis of the product led to the determination that 2-oxo-3-phenylbutanoic acid was formed in a yield of 57 %, and 2-oxo-3-methyl-3phenylbutanoic acid, in a yield of 30 %.
[Compound]
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aqueous solution
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3 mL
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0.492 g
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6 mL
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0.6 mL
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20 mL
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Synthesis routes and methods III

Procedure details

Example 9 was repeated except that 6 ml of N,N-dimethylformamide was used instead of t-butyl alcohol as the solvent. A mixture of 2-oxo-3-phenylbutanoic acid (39 %) and 2-oxo-3-methyl-3-phenylbutanoic acid (32 %) was obtained.
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Synthesis routes and methods IV

Procedure details

A 2.25N aqueous solution of lithium hydroxide (4.0 ml, 9.0 mmoles) and 6 ml of tetrahydrofuran were added to 0.492 g (3.0 mmoles) of phenylpyruvic acid. The mixture was gradually heated with ice cooling to react it for 12 hours. After the reaction, 20 ml of 1N hydrochloric acid was added, and the mixture was extracted with ether. The organic layer was dried over magnesium sulfate. The drying reagent was separated by filtration, and the solvent was evaporated under reduced pressure to give a pale white solid. The NMR spectral analysis of this product led to the determination that 2-oxo-3-phenylbutanoic acid formed in a yield of 85 %, and 2-oxo-3-methyl-3-phenylbutanoic acid, in a yield of 4 %.
[Compound]
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aqueous solution
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4 mL
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0.492 g
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6 mL
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20 mL
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Synthesis routes and methods V

Procedure details

Example 14 was repeated except that 4.0 ml (9.0 mmoles) of a 2.25N aqueous solution of potassium hydroxide was used instead of lithium hydroxide as a base, and 8 ml of tetrahydrofuran was used as a solvent. A mixture of 2-oxo-3-phenylbutanoic acid (65 %) and 2-oxo-3-methyl-3-phenylbutanoic acid (11 %) was obtained.
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aqueous solution
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